tetramethyloxetan-3-one

Description

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

Oxetanes are four-membered heterocyclic ethers that have emerged as crucial structural motifs in a variety of biologically active compounds and functional materials. magtech.com.cn Their discovery dates back to the 1870s, but it took over a century for their non-planar, puckered structure to be confirmed by X-ray analysis. beilstein-journals.org This puckering is a consequence of the inherent ring strain, which is significant (25.5 kcal/mol), though less than that of three-membered epoxides. beilstein-journals.org This strain, coupled with the polar C-O bonds, dictates the reactivity of the oxetane ring, making it susceptible to ring-opening reactions under acidic conditions or in the presence of certain nucleophiles. beilstein-journals.orgsioc-journal.cn

The oxetane moiety is prized in medicinal chemistry, where it is often used as a bioisostere for gem-dimethyl or carbonyl groups. magtech.com.cnnih.gov This substitution can lead to profound improvements in a molecule's physicochemical properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational preference. magtech.com.cnmdpi.com The oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor, a property that is crucial for molecular recognition and binding to biological targets. beilstein-journals.orgmdpi.com Notable examples of natural products and drugs containing the oxetane ring include the potent anticancer agent Paclitaxel (Taxol). wikipedia.orgillinois.edu

The synthesis of oxetanes can be achieved through various strategies, including intramolecular cyclizations (Williamson ether synthesis), ring expansion of epoxides, and [2+2] cycloaddition reactions like the Paternò-Büchi reaction. magtech.com.cnbeilstein-journals.org

Historical Context and Evolution of Research on Four-Membered Cyclic Ketones

Four-membered cyclic ketones, or cyclobutanones, and their heterocyclic analogs like oxetanones, have a rich history in organic chemistry. Their unique reactivity stems from the considerable ring strain inherent in the four-membered ring. This strain facilitates a variety of chemical transformations, particularly those involving the cleavage of the C-C bonds adjacent to the carbonyl group.

Early research into these systems was often driven by the desire to understand the fundamental principles of ring strain and reactivity. Over the decades, the development of new synthetic methodologies and catalytic systems has unlocked the vast potential of these strained ketones as versatile synthetic intermediates. researchgate.net For instance, transition-metal catalysis, employing metals like rhodium and iridium, has enabled a wide array of synthetically useful transformations through the activation of C-C bonds. researchgate.net

The photochemistry of cyclic ketones has also been a significant area of investigation. Reactions such as the Norrish Type I cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group upon photoirradiation, have been extensively studied. researchgate.net More recently, visible-light-mediated cerium catalysis has emerged as a photocatalytic alternative for the selective cleavage of C-C bonds in ketones. researchgate.net

The evolution of research in this field has moved from fundamental studies of reactivity to the strategic application of four-membered cyclic ketones in the synthesis of complex molecules and functional materials. Their ability to undergo ring-expansion, cycloaddition, and rearrangement reactions has made them valuable precursors for the construction of larger carbocyclic and heterocyclic systems. researchgate.netnih.gov

Current Research Significance and Future Directions for Tetramethyloxetan-3-one

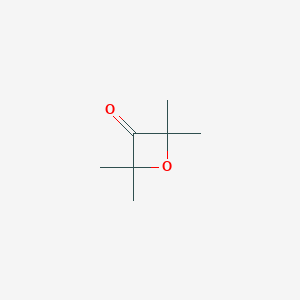

This compound (C₇H₁₂O), with its fully substituted oxetane ring, stands out as a particularly interesting member of the four-membered cyclic ketone family. The presence of the four methyl groups introduces significant steric hindrance, which influences its reactivity and stability.

Synthesis and Reactions: The synthesis of this compound can be accomplished through methods such as the cyclization of dicarbonyl compounds or the reduction of larger cyclic ketones. smolecule.com Photochemical methods are also employed to induce the formation of the oxetane ring from suitable precursors. smolecule.com The reactivity of this compound is characteristic of cyclic ketones. It undergoes nucleophilic addition at the carbonyl carbon, leading to the formation of alcohols and other derivatives. smolecule.com Under specific conditions, the strained oxetane ring can be opened to yield linear products. smolecule.com

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molar Mass | 128.17 g/mol |

| Appearance | Data not available |

| CAS Number | 6755-48-2 |

Research Applications: The primary significance of this compound in current research lies in its role as a versatile building block. Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. smolecule.com For instance, it can serve as a precursor for 3-amino-oxetane derivatives, which have shown activity against various biological targets. The stability of the oxetane ring under physiological conditions is a key advantage in medicinal chemistry applications.

Future Directions: Future research on this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring more efficient and stereoselective methods for its synthesis will be crucial for its wider application.

Exploration of New Reactions: Investigating new transformations of the this compound scaffold will open up avenues for creating novel molecular architectures.

Medicinal Chemistry: Further exploration of its derivatives as potential therapeutic agents is a promising area of research. The steric bulk provided by the methyl groups can be exploited to fine-tune the pharmacological properties of drug candidates.

Materials Science: The unique structural features of this compound could be leveraged in the design of new polymers and materials with specific properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethyloxetan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWCCAAVMFWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetramethyloxetan 3 One and Its Precursors

Cyclization Strategies for Oxetanone Ring Formation

The formation of the oxetanone ring is the cornerstone of synthesizing tetramethyloxetan-3-one. This is primarily achieved through intramolecular cyclization reactions, where either acid catalysis or photochemical activation can be employed to construct the four-membered ring.

A foundational route to oxetanones involves the acid-catalyzed intramolecular cyclization of suitable precursors, typically 1,3-diols. smolecule.com For this compound, the required precursor is 2,2,4,4-tetramethylpentane-1,3-diol. The synthesis begins with the creation of this diol, followed by a dehydration reaction promoted by an acid catalyst to form the oxetane (B1205548) ring.

The mechanism involves the condensation of methyl Grignard reagents with dimethyl malonate, which, after hydrolysis and reduction, yields the necessary diol precursor. Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like toluene (B28343) under heat, induces an intramolecular dehydration (Williamson ether synthesis), closing the ring. The efficiency of this cyclization is sensitive to reaction conditions, as summarized in the table below.

Table 1: Optimized Conditions for Acid-Catalyzed Cyclization

| Parameter | Value |

|---|---|

| Precursor | 2,2,4,4-tetramethylpentane-1,3-diol |

| Catalyst | p-toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene |

| Temperature | 110°C |

| Theoretical Yield | 68–75% |

This table summarizes optimized conditions for the acid-catalyzed synthesis of this compound from its diol precursor, based on analogous industrial processes.

This method benefits from the relative accessibility of the starting materials and the straightforward nature of acid-catalyzed cyclizations. nih.goviau.irorganic-chemistry.org

Photochemical reactions offer a powerful and direct method for constructing oxetane rings through [2+2] cycloadditions. college-de-france.fr The most prominent of these is the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound and an alkene to yield an oxetane. nih.gov This reaction is a highly versatile and atom-economic approach to oxetane synthesis. beilstein-journals.org

For the synthesis of this compound, a hypothetical Paternò-Büchi approach could involve the reaction of a suitable ketone and a ketene. Modern advancements in this area focus on using visible light and photosensitizers, making the process more sustainable and controllable. beilstein-journals.orgbohrium.com Ketyl radicals, generated from carbonyls under photochemical conditions, can also be used to initiate cyclization with olefins to form the oxetane ring. bohrium.com

Table 2: General Parameters for Paternò-Büchi Reaction

| Parameter | Description |

|---|---|

| Reactants | A carbonyl compound and an alkene |

| Activation | UV or visible light, often with a photosensitizer |

| Key Features | High atom economy, direct formation of the oxetane ring |

| Challenges | Regio- and stereoselectivity can be substrate-dependent |

This table outlines the general characteristics of the Paternò-Büchi reaction, a potential photochemical route for oxetane synthesis. nih.govbeilstein-journals.org

While direct photochemical synthesis of this compound is not extensively documented, these methods represent a viable and modern synthetic pathway. chim.ituzh.chrsc.orghepatochem.com

Regioselective Reduction Techniques

Regioselectivity is a critical consideration in organic synthesis, particularly when a molecule possesses multiple reactive sites. In the context of oxetanone synthesis, regioselective reactions can be pivotal. mdpi.com

One potential, though less common, synthetic strategy involves the regioselective reduction of a larger cyclic precursor. smolecule.com This could theoretically involve a larger ring containing two carbonyl groups, where one is selectively reduced to an alcohol, followed by ring contraction, or the selective reduction of a cyclic anhydride. The principles of regioselective reduction are well-established for various cyclic systems, often governed by steric and electronic factors. cdnsciencepub.com For instance, the reduction of α,β-unsaturated ketones can be directed to either the C=C or C=O bond. acs.orgnih.gov Reagents like sodium borohydride (B1222165), when used with certain additives or under specific conditions, can achieve high regioselectivity. researchgate.netnih.gov

In the reduction of cyclic anhydrides, the choice of metal hydride and reaction conditions can determine which carbonyl group is attacked, leading preferentially to one of the two possible lactones. cdnsciencepub.com While a direct application to form this compound from a larger cyclic ketone is not prominent in the literature, the underlying principles of controlling reactivity at one of several functional groups remain a key tool for synthetic chemists. mdpi.comrsc.org

Emerging Synthetic Pathways and Sustainable Chemistry Approaches

Modern chemical synthesis places a strong emphasis on developing greener and more efficient processes. ijnc.ir This includes the use of novel technologies that can improve reaction yields, reduce waste, and enhance safety.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing. polimi.it These benefits include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. mit.edu

The adaptation of synthetic routes for this compound to a continuous flow setup could lead to significant process improvements. For example, the acid-catalyzed cyclization could be performed in a flow reactor, allowing for better temperature control and potentially higher yields and productivity. nih.gov Flow systems are also exceptionally well-suited for photochemical reactions, enabling uniform irradiation and efficient light penetration, which can be challenging in large batch reactors. mit.edubeilstein-journals.org The synthesis of heterocyclic scaffolds, which is structurally related to the target molecule, has been successfully demonstrated and scaled up using continuous flow methodologies, highlighting the potential of this approach. nih.govrsc.org This technology aligns with the principles of green chemistry by minimizing solvent use and energy consumption while allowing for easier scale-up. ijnc.irmit.edu

De Novo Methodologies in this compound Synthesis

De novo synthesis, in this context, refers to the construction of the complex oxetane ring from simpler, acyclic precursors. wikipedia.org These methods are fundamental in creating the core structure of this compound.

Acid-Catalyzed Cyclization of a Diol Precursor

A foundational de novo approach for synthesizing this compound is through the acid-catalyzed intramolecular cyclization of a diol precursor. This method is adapted from the industrial synthesis of the parent 3-oxetanone. The specific precursor required for this synthesis is 2,2,4,4-tetramethylpentane-1,3-diol.

The synthesis of this diol precursor is a critical first step, which can be achieved through the condensation of methyl Grignard reagents with dimethyl malonate. This is followed by a two-step sequence of hydrolysis and reduction to yield the target diol. Once the diol is obtained, it undergoes an acid-catalyzed cyclization to form the this compound ring. The reaction is typically driven by higher reflux temperatures, often using xylene as a solvent, to overcome the steric hindrance imposed by the multiple methyl groups.

Photocatalytic [2+2] Cycloreversion-Addition

A more speculative, yet chemically plausible, de novo methodology involves a photocatalytic [2+2] cycloreversion-addition pathway. This advanced approach utilizes visible-light photocatalysis to induce a ring expansion from a bicyclic precursor.

The proposed synthesis begins with the creation of a bicyclic precursor through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and dimethyl ketene. This precursor is then subjected to visible-light photocatalysis, using a catalyst such as Ir(ppy)3, which promotes a radical-mediated cleavage and subsequent recombination to form the desired this compound ring. Key challenges in this method include controlling the regioselectivity of the radical intermediate and ensuring precise steric matching of the substituents to favor the formation of the oxetane structure.

| De Novo Synthetic Method | Precursor(s) | Key Reagents/Conditions | Proposed Mechanism |

| Acid-Catalyzed Cyclization | 2,2,4,4-tetramethylpentane-1,3-diol | Acid catalyst, Xylene (high reflux temp.) | Intramolecular cyclization of the diol. |

| Photocatalytic [2+2] Cycloreversion-Addition | 2,3-dimethyl-1,3-butadiene, Dimethyl ketene | Ir(ppy)3, Visible light (e.g., 450 nm LED) | Radical-mediated cleavage and recombination. |

Development of Catalytic Systems for Efficient Production

The development of efficient catalytic systems is crucial for the selective and high-yield synthesis of this compound. Research has focused on catalytic oxidation routes that can directly convert a precursor alcohol into the target ketone without significant side-product formation.

Ruthenium-Catalyzed Oxidation

A prominent catalytic method for producing this compound is the oxidation of its corresponding alcohol, 3-hydroxy-2,2,4,4-tetramethyloxetane. Recent advancements in this area have established efficient protocols using ruthenium-based catalysts. These systems are highly selective, favoring the formation of the ketone over potential over-oxidation products.

A typical protocol involves a catalyst system composed of Ruthenium(III) chloride (RuCl3) and a co-catalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The reaction is generally carried out in an acetonitrile (B52724) solvent under an oxygen atmosphere. This method has demonstrated high efficacy in analogous alcohol oxidations, suggesting a direct and efficient pathway to this compound.

| Catalytic System | Catalyst | Co-Catalyst | Solvent | Atmosphere | Temperature | Reported Yield (Analogous Reactions) |

| Ruthenium-Catalyzed Oxidation | RuCl3 (2 mol%) | TEMPO (10 mol%) | Acetonitrile | O2 (1 atm) | 50°C | 85–92% |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Tetramethyloxetan 3 One

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) in tetramethyloxetan-3-one provides a key site for chemical transformations. smolecule.com The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This interaction leads to nucleophilic addition, a fundamental reaction class for ketones, where the hybridization of the carbonyl carbon changes from sp² to sp³ and its geometry converts from trigonal planar to tetrahedral. masterorganicchemistry.com

However, the reactivity of the ketone in this compound is modulated by the four methyl groups attached to the ring. These groups exert a steric hindrance effect, physically impeding the approach of nucleophiles. Furthermore, they act as electron-donating groups, which reduces the electrophilicity of the carbonyl carbon, thereby slowing the rate of nucleophilic attack compared to less substituted ketones.

Regioselectivity in chemical reactions is the preference for bond formation or breakage in one direction over other possibilities. wikipedia.org In the case of nucleophilic addition to this compound, the reaction is highly regioselective. Nucleophiles exclusively attack the electrophilic carbonyl carbon rather than the other carbon atoms in the ring. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com When a nucleophile adds to the planar carbonyl group of this compound, a new stereocenter is created at the carbonyl carbon. The stereochemical outcome depends on the nature of the nucleophile and the reaction conditions. For example, the reduction of the ketone with a simple hydride reagent like sodium borohydride (B1222165) would typically lead to a racemic mixture of two enantiomeric alcohols, as the nucleophile can attack from either face of the planar carbonyl group with equal probability.

| Nucleophile | Reaction Type | Expected Stereochemical Outcome | Description |

| Hydride (e.g., from NaBH₄) | Reduction | Racemic mixture | Attack from either face of the carbonyl is equally likely, creating both R and S configurations at the new stereocenter. |

| Grignard Reagent (e.g., CH₃MgBr) | Alkylation | Racemic mixture | Similar to hydride reduction, this leads to a mixture of enantiomeric tertiary alcohols in the absence of a chiral catalyst. |

| Cyanide (e.g., from HCN) | Cyanohydrin Formation | Racemic mixture | The addition of cyanide creates a cyanohydrin with a new stereocenter, resulting in a pair of enantiomers. libretexts.org |

Nucleophilic addition reactions convert the carbonyl group into a variety of other functional groups, yielding a range of derivatized products. smolecule.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. The reaction with potent nucleophiles like Grignard reagents or hydride reagents is generally irreversible. masterorganicchemistry.com

| Reactant (Nucleophile) | Reaction Class | Derivatized Product |

| Lithium aluminum hydride (LiAlH₄) | Reduction | 2,2,4,4-Tetramethyloxetan-3-ol |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | 3-Methyl-2,2,4,4-tetramethyloxetan-3-ol |

| Hydrogen cyanide (HCN) | Cyanohydrin Formation | 3-Hydroxy-3-cyano-2,2,4,4-tetramethyloxetane |

| A primary amine (R-NH₂) | Imine Formation | N-Alkyl-2,2,4,4-tetramethyloxetan-3-imine |

| A secondary amine (R₂NH) | Enamine Formation | 3-(Dialkylamino)-2,2,4,4-tetramethyl-3,4-dihydro-2H-oxetene |

Ring-Opening Reactions of the Oxetane (B1205548) Core

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. This reactivity provides pathways to linear or branched molecules that can be further functionalized. smolecule.com

In the presence of an acid, the oxetane ring can undergo cleavage. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen atom, which converts the hydroxyl group into a good leaving group. stackexchange.com This is followed by the breaking of a carbon-oxygen bond. The C-O bond cleavage is favored at the more substituted carbon atoms (C2 and C4) because they can better stabilize the developing positive charge in the transition state, which has significant Sₙ1 character. stackexchange.comkhanacademy.org A nucleophile then attacks the resulting carbocation-like intermediate to yield the final ring-opened product.

| Catalyst/Nucleophile | Proposed Intermediate | Potential Ring-Opened Product |

| H₂O / H₂SO₄ | Tertiary carbocation | 2-Hydroxy-2,4-dimethyl-pentan-4-one |

| HCl (anhydrous) | Tertiary carbocation | 2-Chloro-2,4-dimethyl-pentan-4-one |

| CH₃OH / H₂SO₄ | Tertiary carbocation | 2-Methoxy-2,4-dimethyl-pentan-4-one |

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.org When subjected to high temperatures, this compound is expected to undergo fragmentation, driven by the release of the inherent ring strain. A plausible decomposition pathway is a retro-[2+2] cycloaddition reaction. This would involve the cleavage of the ring to form two smaller, more stable molecules: acetone (B3395972) and dimethylketene (B1620107). This type of fragmentation is observed in other strained ring systems like cyclopropanes. rsc.org

| Reaction Type | Conditions | Fragmentation Products |

| Retro-[2+2] Cycloaddition | High Temperature (Δ) | Acetone (Propan-2-one) and Dimethylketene |

Photochemical reactions are initiated by the absorption of light energy. byjus.com Carbonyl compounds, such as this compound, can absorb ultraviolet light, promoting an electron to a higher energy molecular orbital and forming an excited state. beilstein-journals.org This excited state is highly reactive and can undergo unique transformations not typically seen in thermal reactions.

One common photochemical pathway for ketones is the Norrish Type I cleavage. This involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, forming a biradical intermediate. For this compound, this would lead to a biradical that could subsequently undergo decarbonylation (loss of carbon monoxide) or other rearrangements.

| Photochemical Pathway | Intermediate | Potential Products | Description |

| Norrish Type I Cleavage | Biradical | Carbon Monoxide, Isobutane, Propene | The initial C-C bond cleavage next to the carbonyl forms a biradical, which can then fragment in various ways. |

| Retro-Paterno-Büchi | Excited State | Acetone, Dimethylketene | This is the reverse of the Paterno-Büchi reaction, where an excited ketone reacts with an alkene to form an oxetane. beilstein-journals.org |

Condensation Reactions with Other Carbonyl Species

This compound can participate in condensation reactions with other carbonyl compounds, which may result in the formation of larger cyclic or acyclic structures. smolecule.com These reactions are a fundamental class of organic transformations that create new carbon-carbon bonds. fiveable.me In a typical carbonyl condensation, an enolate, formed by the deprotonation of the α-carbon of one carbonyl compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second compound. fiveable.mevanderbilt.edu This is followed by protonation to yield the initial product. fiveable.me

The specific products of these reactions with this compound are influenced by the reaction conditions, the nature of the other carbonyl species, and the steric hindrance around the reacting centers. vanderbilt.edu While detailed studies on the condensation of this compound are not extensively documented in the provided results, the general principles of carbonyl condensation reactions, such as the Aldol (B89426) condensation, provide a framework for predicting its reactivity. fiveable.mevanderbilt.edulibretexts.org

Mixed aldol reactions, which occur between two different carbonyl partners, are often challenging in a laboratory setting due to the potential for multiple products. However, in biological systems, enzymatic control ensures high selectivity. libretexts.org

Isomerization Phenomena

A notable reaction of 2,2,4,4-tetramethyloxetane, a related compound, is its isomerization to neopentyl methyl ketone through a 1,3-methyl migration. This transformation is significant as it represents the first experimental observation of a 1,3-bond shift isomerization occurring on noble metal catalysts. researchgate.netrsc.org The reaction is carried out in the presence of hydrogen on platinum, palladium, and rhodium catalysts. rsc.orgrsc.org

The study of 2,2,4,4-tetramethyloxetane and 2,2,3,3,4,4-hexamethyloxetane was specifically undertaken to investigate the 1,3-bond shift because these molecules lack C-H bonds on the carbons at positions 2 and 4. rsc.org The isomerization was studied using a pulse micro-reactor technique with the catalysts supported on thermolite. rsc.org The results, when compared with the behavior of other related compounds, confirm that the isomerization proceeds via a 1,3-methyl migration. rsc.org This type of isomerization is distinct from the more common 1,2-bond shift mechanism observed in alkane isomerization on noble metals. rsc.org

Table 1: Catalyst and Temperature Effects on 1,3-Bond Shift Isomerization

| Catalyst | Temperature (°C) | Conversion (%) | Product Selectivity (mole %) |

|---|---|---|---|

| Pt-T | 100 | - | Pyrolysis, (III), (IV), (V) |

| Pt-T | 160 | - | Pyrolysis, (III), (IV), (V) |

| Pd-T | 100 | - | Pyrolysis, (III), (IV), (V) |

| Pd-T | 150 | - | Pyrolysis, (III), (IV), (V) |

Beyond the 1,3-bond shift, other catalytic isomerization pathways for related compounds have been explored. For instance, alkene isomerization can be promoted by various transition metal catalysts through mechanisms involving metal hydride or π-allyl intermediates. researchgate.netmit.edu These reactions can be influenced by either thermodynamic or kinetic factors. researchgate.netmit.edu

Recent research has also focused on developing dual catalyst systems for contra-thermodynamic positional alkene isomerization, allowing for the formation of less stable isomers from more stable starting materials. mit.edu Some studies have explored 1,2- and 1,3-hydride shift pathways in alkene isomerization reactions. nih.govnih.gov For example, a tungsten-catalyzed hydroboration of unactivated alkenes proceeds via a 1,3-hydride shift. nih.gov In contrast, other systems may favor a 1,2-hydride shift as the dominant mechanism, with minor contributions from a 1,3-hydride shift. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the dominant isomerization pathway. csic.es For example, tin-containing zeolites have been shown to be active catalysts for the isomerization of glucose to fructose. nih.gov

Thermal Reactions and Stability Studies

Gas-phase thermal transformations are important in various chemical processes, including the production of synthons for radiochemistry. nih.gov While specific studies on the gas-phase thermal transformations of this compound were not detailed in the provided search results, the general principles of thermal reactions can be applied. The pyrolysis of related oxetane compounds has been noted during catalytic studies, indicating that thermal decomposition is a possible reaction pathway at elevated temperatures. rsc.org

Temperature and pressure are critical parameters that significantly influence the equilibrium, rates, and product distribution of chemical reactions. slideshare.net For reversible reactions, the equilibrium constant and conversion are dependent on temperature. slideshare.net In the context of the isomerization of 2,2,4,4-tetramethyloxetane, the reaction was studied at various temperatures, indicating the importance of this parameter in controlling the reaction outcome. rsc.org

Generally, for irreversible reactions, operating at the highest allowable temperature maximizes the reaction rate. slideshare.net The design of chemical reactors often aims to approximate the optimal temperature profile to achieve the desired conversion and selectivity. slideshare.net This can involve techniques such as heat exchange and multi-staging to control the reaction temperature effectively. slideshare.net The influence of pressure is also a key consideration, as it can affect reaction rates and equilibrium positions, particularly in gas-phase reactions.

Photochemistry of this compound

The photochemical behavior of this compound is characterized by a notable dependence on the polarity of the solvent used, leading to distinct reaction pathways upon irradiation. The absorption of ultraviolet light promotes the molecule to an electronically excited state, initiating processes that result in either fragmentation or decarbonylation.

Photolytic Fragmentation to Acetone and Dimethylketene in Polar Solvents

In the presence of polar solvents, the irradiation of this compound leads to its fragmentation into two smaller molecules: acetone and dimethylketene. vdoc.pub This reaction pathway is the predominant outcome under these solvent conditions. The cleavage of the oxetane ring is facilitated by the stabilizing effect of the polar environment on the charged or highly polar intermediates that are likely formed during the reaction.

Table 1: Products of this compound Photolysis in Polar Solvents

| Reactant | Solvent Type | Products |

| This compound | Polar | Acetone, Dimethylketene |

Decarbonylation in Nonpolar Solvents to Tetramethyloxirane (B1605827)

When this compound is irradiated in nonpolar solvents, a different reaction pathway is observed to occur alongside fragmentation. vdoc.pub This process involves the elimination of a molecule of carbon monoxide, a reaction known as decarbonylation, which results in the formation of tetramethyloxirane. vdoc.pub The nonpolar environment favors this pathway, which proceeds through intermediates that are less polar in nature.

Table 2: Products of this compound Photolysis in Nonpolar Solvents

| Reactant | Solvent Type | Products |

| This compound | Nonpolar | Tetramethyloxirane, Acetone, Dimethylketene |

Mechanistic Insights into Excited State Transformations

The divergent photochemical behavior of this compound in different solvents can be rationalized by considering the nature of the excited state and the subsequent intermediates. The initial step in the photochemical reaction is the absorption of a photon, which excites an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital (an n → π* transition). vdoc.pub This creates an excited state with radical character on the oxygen and carbonyl carbon atoms.

It is proposed that the excited molecule then undergoes cleavage of one of the C-C bonds adjacent to the carbonyl group to form a 1,4-biradical intermediate. For the related compound, tetraphenyloxetan-3-one, an acyl-alkyl biradical intermediate has been suggested to be involved in its photodecomposition. datapdf.com A similar intermediate is plausible for this compound. The subsequent fate of this biradical is influenced by the solvent polarity.

In polar solvents , the biradical intermediate may undergo further electronic rearrangement leading to the formation of ionic or highly polarized species that are stabilized by the solvent. This stabilization facilitates the fragmentation pathway, leading to the formation of acetone and dimethylketene.

In nonpolar solvents , the nonpolar environment disfavors the formation of charged intermediates. Consequently, the biradical is more likely to undergo decarbonylation through the expulsion of a carbon monoxide molecule. This results in the formation of a new carbon-carbon bond to yield the stable tetramethyloxirane ring. The fragmentation pathway to acetone and dimethylketene still occurs to some extent in nonpolar solvents, indicating a competitive balance between the two reaction channels. vdoc.pub

The differing reaction pathways highlight the critical role of the solvent in directing the outcome of the photochemical reactions of this compound by selectively stabilizing different types of reactive intermediates.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and type of different nuclei in a molecule.

¹H NMR: Due to the high degree of symmetry in 2,2,4,4-tetramethyloxetan-3-one, all twelve protons are chemically equivalent. They belong to four methyl groups attached to two quaternary carbon atoms (C2 and C4). Consequently, the ¹H NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. libretexts.orgvscht.czsohag-univ.edu.eg The integration of this signal would correspond to twelve protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. In 2,2,4,4-tetramethyloxetan-3-one, three distinct carbon environments are present:

The four equivalent methyl group carbons (-CH₃).

The two equivalent quaternary carbons of the oxetane (B1205548) ring (C2 and C4), which are bonded to the oxygen atom.

The single carbonyl carbon (C=O) at the C3 position.

Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals. The chemical shift of a carbonyl carbon in a ketone is typically found at the low-field end of the spectrum, often exceeding 200 ppm. openstax.orglibretexts.orglibretexts.org The quaternary carbons bonded to oxygen are expected in the 80-90 ppm range, while the methyl carbons would appear at a higher field. mdpi.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,4,4-tetramethyloxetan-3-one This table contains predicted data based on spectroscopic principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Nuclei | Assignment |

|---|---|---|---|---|

| ¹H | ~1.5 | Singlet | 12H | C(CH₃)₄ |

| ¹³C | > 200 | - | 1C | C=O (C3) |

| ¹³C | 80 - 90 | - | 2C | C(CH₃)₂ (C2, C4) |

| ¹³C | 20 - 30 | - | 4C | C(CH₃)₄ |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,2,4,4-tetramethyloxetan-3-one, all protons are in equivalent methyl groups with no adjacent protons. Therefore, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling, which is consistent with the proposed structure. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum of tetramethyloxetan-3-one would show a single cross-peak, correlating the proton signal of the methyl groups (~1.5 ppm) with the carbon signal of the methyl groups (20-30 ppm). This confirms the C-H connectivity of the methyl groups.

Table 2: Predicted 2D NMR Correlations for 2,2,4,4-tetramethyloxetan-3-one This table contains predicted data based on spectroscopic principles.

| Experiment | Correlating Protons (¹H δ, ppm) | Correlating Carbons (¹³C δ, ppm) | Type of Correlation | Structural Information |

|---|---|---|---|---|

| HSQC | ~1.5 | 20 - 30 | ¹J (C-H) | Confirms the direct bond between methyl protons and methyl carbons. |

| HMBC | ~1.5 | 80 - 90 | ²J (C-C-H) | Confirms methyl groups are attached to the quaternary carbons (C2, C4). |

| HMBC | ~1.5 | > 200 | ³J (C-C-C-H) | Confirms the quaternary carbons are adjacent to the carbonyl carbon (C3). |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb IR radiation or scatter light (Raman) at characteristic frequencies, providing a molecular fingerprint. mdpi.com

The most prominent feature in the IR and Raman spectra of 2,2,4,4-tetramethyloxetan-3-one is the carbonyl (C=O) stretching vibration. For typical acyclic ketones, this band appears around 1715 cm⁻¹. However, incorporating the carbonyl group into a strained four-membered ring causes a significant increase in its stretching frequency. This is due to the increased s-character of the C-C bonds in the ring, which stiffens the C=O bond. For example, the C=O stretch in cyclobutanone is at ~1780 cm⁻¹, and in β-lactones, it can be as high as 1820-1840 cm⁻¹. cdnsciencepub.com Therefore, a strong absorption band well above 1750 cm⁻¹ is expected for this compound, which is highly diagnostic for the strained oxetanone ring system. libretexts.org

Other key vibrations include the C-O-C stretching of the ether linkage within the oxetane ring and the various C-H bending and stretching modes of the four methyl groups. nih.govscifiniti.com

Table 3: Predicted Diagnostic Vibrational Frequencies for 2,2,4,4-tetramethyloxetan-3-one This table contains predicted data based on spectroscopic principles and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch (Ketone) | 1780 - 1820 | Strong | Medium |

| C-O-C Stretch (Ether) | 1150 - 1085 | Strong | Weak |

| C-H Asymmetric Stretch (Methyl) | ~2960 | Medium-Strong | Medium-Strong |

| C-H Symmetric Stretch (Methyl) | ~2870 | Medium | Medium |

| C-H Bending (Methyl) | 1470 - 1450 & 1380 - 1370 | Medium | Medium |

In-situ spectroscopy allows for the real-time monitoring of chemical reactions without the need for sample extraction. mt.comspectroscopyonline.com Techniques such as FTIR and Raman spectroscopy are particularly well-suited for this purpose. youtube.combirmingham.ac.uk By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked over time.

For a reaction producing 2,2,4,4-tetramethyloxetan-3-one, one could monitor the appearance of its highly characteristic and intense carbonyl peak (1780-1820 cm⁻¹) in the IR spectrum. acs.org The rate of formation of this peak would provide direct kinetic data about the reaction, enabling optimization of parameters such as temperature, pressure, and catalyst loading. youtube.com This approach is invaluable for understanding reaction mechanisms and ensuring process safety and efficiency. mt.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule. chemguide.co.ukscienceready.com.aulibretexts.org

For 2,2,4,4-tetramethyloxetan-3-one (C₇H₁₂O₂), the monoisotopic mass is 128.08372 Da. uni.lu The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 128.

Upon ionization, the molecular ion becomes energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.ukuni-saarland.de The analysis of these fragments helps to piece together the original structure. For this compound, several fragmentation pathways are plausible:

Retro-[2+2] Cycloaddition: Oxetanes are known to undergo ring cleavage. A retro-[2+2] cleavage would split the molecule into acetone (B3395972) (58 Da) and a 2-methylpropene (isobutylene) radical cation (m/z = 70).

Loss of Carbon Monoxide: Cleavage adjacent to the carbonyl group could lead to the loss of a neutral CO molecule (28 Da), resulting in a fragment ion at m/z = 100.

Alpha-Cleavage: Similar to acyclic ketones like its analogue 2,2,4,4-tetramethyl-3-pentanone, cleavage of a C-C bond adjacent to the carbonyl is common. This could lead to the loss of a methyl radical (15 Da), producing a stable acylium ion at m/z = 113.

Table 4: Predicted Mass Spectrometry Fragments for 2,2,4,4-tetramethyloxetan-3-one This table contains predicted data based on established fragmentation principles.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | (Molecular Ion) |

| 113 | [C₆H₉O₂]⁺ | CH₃• (Methyl radical) |

| 100 | [C₆H₁₂O]⁺ | CO (Carbon monoxide) |

| 70 | [C₄H₈]⁺ | C₃H₄O₂ or CH₃COCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₈H₁₄O₂), the theoretical exact mass of its protonated molecular ion ([M+H]⁺) is calculated to be 143.10720 u. An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical figure. The minute difference between the observed mass and the theoretical mass, known as the mass error, is used to confirm the elemental formula with high confidence. This confirmation is the foundational step in structural elucidation, ruling out other potential formulas that could correspond to the nominal mass of 142 u.

| Parameter | Value |

|---|---|

| Elemental Formula | C₈H₁₄O₂ |

| Ion Species | [M+H]⁺ |

| Theoretical m/z | 143.10720 |

| Hypothetical Observed m/z | 143.10709 |

| Mass Error (ppm) | -0.77 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgunt.edu In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. unt.eduyoutube.com The fragmentation pattern provides a virtual roadmap of the molecule's connectivity.

For this compound, the protonated molecular ion (m/z 143.1) would be selected and fragmented. The fragmentation of cyclic ketones often involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent ring-opening reactions. whitman.edumiamioh.edulibretexts.org The strained oxetane ring is also susceptible to cleavage. Key expected fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones, leading to a product ion at m/z 115.1.

Retro [2+2] Cycloaddition: The oxetane ring may undergo a retro-Paternò-Büchi reaction, leading to the neutral loss of acetone (58.04 Da) and a corresponding product ion at m/z 85.1.

Loss of Isobutene: Cleavage and rearrangement could lead to the loss of isobutene (C₄H₈, 56.06 Da), resulting in a fragment at m/z 87.0.

Elucidating these pathways allows for the confirmation of the core oxetanone structure and the placement of the four methyl groups.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 143.1 | 115.1 | Carbon Monoxide | CO |

| 143.1 | 85.1 | Acetone | C₃H₆O |

| 143.1 | 87.0 | Isobutene | C₄H₈ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. shu.ac.uk

The key chromophore in this compound is the carbonyl group (C=O) of the ketone. Saturated ketones typically display two characteristic electronic transitions:

n → π* Transition: This involves the excitation of an electron from a non-bonding (n) orbital on the oxygen atom to the antibonding pi (π*) orbital of the carbonyl double bond. This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically around 270-300 nm for aliphatic ketones. pharmatutor.orgmasterorganicchemistry.com

π → π* Transition: This transition involves the excitation of an electron from the bonding pi (π) orbital to the antibonding pi (π*) orbital. It is an allowed transition and thus exhibits a strong absorption band (high molar absorptivity, ε). For non-conjugated ketones, this transition occurs at a high energy (short wavelength), typically below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. pharmatutor.orgjove.comjove.com

The presence of a weak absorption band in the 280 nm region would be strong evidence for the ketone functional group in the molecule.

| Electronic Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Character |

|---|---|---|---|

| n → π | 270 - 300 | 10 - 100 | Weak, Forbidden |

| π → π | ~190 | 1000 - 10,000 | Strong, Allowed |

Integration of Spectroscopic Data for Mechanistic Postulation

The definitive structural confirmation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization.

The analytical workflow is as follows:

HRMS establishes the precise elemental formula (C₈H₁₄O₂), providing the fundamental building blocks of the molecule.

UV-Vis Spectroscopy identifies the carbonyl chromophore through its characteristic weak n → π* absorption around 280 nm, confirming the presence of a saturated ketone. pharmatutor.orgmasterorganicchemistry.com

Tandem MS/MS reveals the connectivity of the atoms. The specific fragmentation patterns, such as the neutral loss of acetone or carbon monoxide, confirm the presence of the tetramethyl-substituted oxetanone ring system.

By combining these data, a complete and confident structural assignment of this compound is achieved. This integrated spectroscopic profile is essential not only for identification but also for postulating reaction mechanisms, such as those involved in its photochemical synthesis (e.g., the Paternò-Büchi reaction) or its degradation pathways. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of Tetramethyloxetan 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

No specific studies detailing quantum chemical calculations to analyze the electronic structure of tetramethyloxetan-3-one were found. Such an analysis would typically involve determining molecular orbital energies (HOMO-LUMO), electron density distribution, and electrostatic potential maps to understand its reactivity and electronic properties.

Reaction Pathway Modeling and Transition State Characterization

Information regarding the computational modeling of reaction pathways for this compound is not available.

Energetic Profiles of Ring-Opening and Isomerization Reactions

There are no available energetic profiles or transition state characterizations for the ring-opening and isomerization reactions of this compound.

Solvation Effects in Reaction Mechanisms

No computational studies on the influence of solvents on the reaction mechanisms of this compound were identified.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data for this compound may exist, no computational studies predicting its spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) and comparing them with experimental values were found.

Advanced Computational Approaches for Reactivity Prediction

There is no information available on the application of advanced computational methods to predict the reactivity of this compound.

Molecular Dynamics Simulations

No molecular dynamics simulation studies of this compound have been reported in the searched literature. Such simulations would provide insights into its conformational dynamics and interactions over time.

Machine Learning Applications in Reaction Outcome Prediction

The prediction of chemical reaction outcomes using machine learning is a rapidly advancing field that holds the potential to accelerate the discovery and optimization of synthetic routes. arocjournal.comrjptonline.org While specific machine learning models dedicated to the reaction outcomes of this compound are not yet prevalent in published literature, the methodologies developed for other small molecules, particularly within medicinal chemistry, provide a clear framework for future applications. acs.orgnih.gov The increasing use of high-throughput experimentation in pharmaceutical development is generating large datasets necessary for training robust predictive models. acs.org

Machine learning algorithms, such as neural networks and random forests, can learn complex, non-linear relationships between reaction inputs and their corresponding outputs. arocjournal.com For a compound like this compound, this could involve predicting reaction yields, identifying potential side products, or determining optimal reaction conditions.

A typical workflow for developing a machine learning model to predict the outcome of reactions involving this compound would involve several key stages:

Data Collection and Featurization: A large dataset of reactions would be required. This data is often generated through high-throughput screening experiments. acs.orgrsc.org Each reaction is described by a set of "features," which can include the structures of the reactants, catalysts, solvents, and reaction conditions like temperature and time. Molecular structures are typically converted into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: The dataset is used to train a machine learning model. The model learns the patterns that correlate the input features with the reaction outcomes (e.g., yield). For instance, a neural network model could be trained to predict the yield of a reductive amination reaction of this compound with various amines under different catalytic conditions.

Model Validation and Prediction: The model's predictive power is assessed using a separate test set of reactions that were not used during training. Once validated, the model can be used to predict the outcomes of new, hypothetical reactions, thereby guiding experimental efforts.

The application of such models can significantly reduce the experimental burden by prioritizing reactions that are predicted to be successful. This is particularly valuable for the synthesis of novel derivatives of this compound for applications in drug discovery, where oxetane (B1205548) motifs are increasingly used to improve physicochemical properties. nih.gov

Hypothetical Data for Model Training

To illustrate the type of data required, the following tables represent a hypothetical dataset for a machine learning study on the reductive amination of this compound.

Table 1: Reactant and Catalyst Information

| Reaction ID | Amine | Catalyst |

| 1 | Aniline | Sodium Triacetoxyborohydride |

| 2 | Benzylamine | Sodium Cyanoborohydride |

| 3 | Morpholine | Sodium Triacetoxyborohydride |

| 4 | Aniline | Sodium Cyanoborohydride |

| 5 | Benzylamine | Sodium Triacetoxyborohydride |

Table 2: Reaction Conditions and Observed Yield

| Reaction ID | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 85 |

| 2 | Methanol | 25 | 24 | 72 |

| 3 | Dichloromethane | 25 | 12 | 91 |

| 4 | Methanol | 40 | 24 | 65 |

| 5 | Dichloromethane | 40 | 12 | 88 |

By training a model on a large dataset exemplified by the tables above, researchers could predict the yield for a new combination of amine, catalyst, and conditions, thereby optimizing the synthesis of desired products. The ultimate goal of these computational approaches is to accelerate the design of synthetic pathways and the discovery of new molecules with valuable properties. arxiv.orgresearchgate.net

Applications and Utility of Tetramethyloxetan 3 One in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Organic Synthesis

Tetramethyloxetan-3-one, with its strained four-membered ring and centrally located ketone functional group, serves as a valuable and versatile building block in modern organic synthesis. The inherent ring strain of the oxetane (B1205548) core provides a thermodynamic driving force for ring-opening reactions, while the ketone offers a site for a wide array of chemical transformations. This combination of features allows for the creation of complex molecular architectures from a relatively simple starting material. The presence of four methyl groups provides steric bulk, which can influence the stereochemical outcome of reactions and enhance the stability of the resulting products.

The reactivity of this compound can be broadly categorized into reactions involving the ketone and those that lead to the opening of the oxetane ring. The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, providing a handle for further derivatization. On the other hand, the oxetane ring can be opened under acidic or basic conditions, or by nucleophilic attack, to introduce a variety of substituents and create linear structures with defined stereochemistry. This dual reactivity makes it a powerful tool for synthetic chemists.

Precursor for Pharmaceutical Intermediates

In the realm of medicinal chemistry, the oxetane motif has gained significant attention as a desirable structural component in drug candidates. The incorporation of an oxetane ring can lead to improvements in physicochemical properties such as solubility, metabolic stability, and cell permeability. This compound, in particular, is a key starting material for the synthesis of various pharmaceutical intermediates.

Its utility is prominently seen in the synthesis of 2,2-disubstituted and 3-amino-oxetane derivatives, which are classes of compounds that have shown promising biological activity. For instance, the ketone functionality can be readily converted to an amine through reductive amination, leading to the formation of 3-amino-2,2,4,4-tetramethyloxetanes. These amino-oxetane derivatives are valuable intermediates as the amino group provides a point for further functionalization, allowing for the attachment of various pharmacophores. Research has shown that such derivatives can exhibit significant activity against a range of biological targets, underscoring the potential of this compound in therapeutic applications.

The general synthetic scheme for the conversion of this compound to a key pharmaceutical intermediate is highlighted in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reductive Amination | Amine (e.g., R-NH2), reducing agent (e.g., NaBH3CN), acid catalyst | 3-Amino-2,2,4,4-tetramethyloxetane derivative |

Synthesis of Agrochemical Components

While the oxetane ring is a recognized structural motif in some modern agrochemicals, specific examples detailing the use of this compound as a direct precursor for commercial agrochemical components are not extensively documented in publicly available literature. However, based on its known reactivity, its potential as a building block in this sector can be inferred. The development of novel pesticides and herbicides often involves the exploration of new chemical scaffolds that can interact with biological targets in pests and weeds.

The structural features of this compound, including its strained ring and functional handle, could be exploited to create novel agrochemical candidates. For example, the derivatization of the ketone to form oximes, hydrazones, or other nitrogen-containing heterocycles could lead to compounds with insecticidal or fungicidal properties. Furthermore, ring-opening of the oxetane could be employed to introduce functionalities known to be active in agrochemicals. The exploration of this compound in the synthesis of new agrochemical entities remains a potential area for future research and development.

Derivatization for Fine Chemicals

The chemical reactivity of this compound allows for its derivatization into a variety of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. The ketone group is a primary site for such transformations.

Standard ketone chemistry can be applied to this compound to yield a range of derivatives. For example, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride affords 2,2,4,4-tetramethyloxetan-3-ol, a chiral alcohol that can be used as a building block in asymmetric synthesis. Oxidation reactions, such as the Baeyer-Villiger oxidation, could potentially lead to the formation of a lactone, further expanding the synthetic utility of this compound.

Substitution reactions can also be employed to introduce various functional groups onto the oxetane ring, although the steric hindrance from the four methyl groups may necessitate more forcing reaction conditions. The ability to generate a diverse array of derivatives from a single starting material makes this compound a valuable precursor in the synthesis of specialized fine chemicals.

A summary of key derivatization reactions of this compound is presented below.

| Reaction Type | Reagents | Product Class |

| Reduction | NaBH4, LiAlH4 | Oxetan-3-ol |

| Oxidation (Baeyer-Villiger) | Peroxy acids (e.g., m-CPBA) | Lactone |

| Nucleophilic Addition | Grignard reagents (R-MgX), organolithium reagents (R-Li) | Tertiary alcohol |

| Wittig Reaction | Phosphonium ylides (Ph3P=CHR) | Methylene oxetane |

Contribution to Materials Science and Polymer Chemistry

In addition to its applications in small molecule synthesis, this compound and its derivatives have found a role in the field of materials science and polymer chemistry. The incorporation of the rigid and polar oxetane ring into polymer backbones can significantly influence the properties of the resulting materials.

Development of Novel Polymeric Materials

The unique structure of this compound makes it an interesting candidate for the development of novel polymeric materials. When incorporated into polymer matrices, the oxetane unit can enhance properties such as mechanical strength, thermal stability, and adhesion. The polarity of the ketone group can also improve the affinity of the polymer for certain substrates and solvents.

While specific research on the polymerization of this compound is not widely reported, the polymerization of the parent compound, oxetan-3-one, provides insight into the potential of this class of monomers. Cationic ring-opening polymerization of oxetan-3-one has been shown to produce high molecular weight homopolymers. These polymers are described as being useful for creating tough fibers and self-supporting, scratch-resistant films. It is conceivable that polymers derived from this compound could exhibit similar or enhanced properties, with the methyl groups potentially contributing to increased hydrophobicity and altered solubility characteristics.

Monomer and Intermediate Roles in Polymer Synthesis

This compound can theoretically serve as both a monomer and an intermediate in polymer synthesis. As a monomer, it could undergo ring-opening polymerization, initiated by cationic or anionic catalysts, to produce polyethers with pendant ketone functionalities. These ketone groups along the polymer chain would then be available for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other molecules.

Alternatively, this compound can be used as an intermediate to synthesize more complex monomers. For example, the ketone can be converted to a variety of other functional groups, such as a hydroxyl group or a vinyl group, which are amenable to different polymerization techniques. This versatility allows for the integration of the tetramethyl-substituted oxetane core into a wide range of polymer architectures, including polyesters, polycarbonates, and polyurethanes, thereby creating materials with tailored characteristics.

Advanced Functionalization and Derivatization Strategies

This compound, a sterically hindered cyclic ketone, serves as a versatile building block in synthetic chemistry. Its reactivity is primarily centered around the carbonyl group and the strained oxetane ring, allowing for a range of functionalization and derivatization strategies. These transformations enable the introduction of new functional groups and the construction of more complex molecular architectures. The primary reactions that this compound undergoes include oxidation, reduction, and substitution, which pave the way for a variety of oxetane derivatives.

The reduction of the ketone functionality is a common strategy to produce the corresponding secondary alcohol, 3-hydroxy-2,2,4,4-tetramethyloxetane. This transformation is typically achieved with high efficiency using standard reducing agents. Conversely, oxidation reactions can be employed to form other related oxetane structures, although specific examples for this compound are not extensively documented. Substitution reactions, often involving halogenating agents or other electrophiles, provide another avenue for introducing diverse functionalities onto the oxetane scaffold.

Interactive Data Table: General Derivatization Reactions of this compound

| Reaction Type | Common Reagents | Product Class | Notes |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 3-hydroxy-2,2,4,4-tetramethyloxetane | A common and high-yielding reaction. |

| Oxidation | Peroxy acids, other strong oxidizers | Other oxetane derivatives | The specific products depend on the oxidant and reaction conditions. |

| Substitution | Halogenating agents, electrophiles | Functionalized oxetane derivatives | Allows for the introduction of various functional groups. |

Synthesis of Complex Organic Molecules

The functionalized derivatives of this compound are valuable intermediates in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. The oxetane motif is increasingly recognized as a beneficial structural element in drug design, often serving as a bioisostere for gem-dimethyl or carbonyl groups, which can improve physicochemical properties such as metabolic stability and aqueous solubility. Consequently, this compound is utilized in the synthesis of novel, substituted oxetane derivatives that are explored for their potential biological activities.

While the compound is a key starting material for creating these specialized oxetane structures, detailed, multi-step total syntheses of complex natural products or pharmaceuticals originating from this compound are not widely reported in publicly available literature. Its primary documented utility lies in generating a library of structurally diverse oxetanes for further investigation.

Catalytic Applications and Organometallic Interactions

The catalytic applications of this compound are not extensively explored. However, the behavior of the closely related compound, 2,2,4,4-tetramethyloxetan, in heterogeneous catalysis provides insight into the potential reactivity of the oxetane ring system in the presence of metal catalysts. The organometallic interactions of this compound itself, particularly in homogeneous catalysis, remain a largely theoretical area of study.

Role in Heterogeneous Catalysis, exemplified by Noble Metal Isomerization

A notable example of the catalytic transformation of a related oxetane involves the isomerization of 2,2,4,4-tetramethyloxetan (the parent compound lacking the C3-ketone) on noble metal surfaces. In the presence of hydrogen, catalysts such as platinum, palladium, and rhodium facilitate a 1,3-bond shift isomerization. This reaction results in the ring-opening of the oxetane and a methyl migration to form neopentyl methyl ketone. This was the first reported instance of a 1,3-bond shift isomerization for a C-O bond-containing compound on a noble metal catalyst.

The presence of a ketone group at the 3-position in this compound would significantly alter the electronic properties and potential adsorption modes of the molecule on a catalyst surface. It is plausible that the carbonyl group could influence the interaction with the metal, potentially leading to different reaction pathways or inhibiting the isomerization altogether. However, specific studies on the heterogeneous catalytic isomerization of this compound itself are not documented in the available literature.

Interactive Data Table: Noble Metal-Catalyzed Isomerization of 2,2,4,4-Tetramethyloxetan

| Catalyst | Product | Reaction Type | Significance |

|---|---|---|---|

| Platinum (Pt) | Neopentyl methyl ketone | 1,3-bond shift isomerization | First observation of a 1,3-bond shift isomerization on noble metals for a C-O bond. |

| Palladium (Pd) | Neopentyl methyl ketone | 1,3-bond shift isomerization | Demonstrates the utility of various noble metals in this transformation. |

| Rhodium (Rh) | Neopentyl methyl ketone | 1,3-bond shift isomerization | Expands the range of effective catalysts for this specific ring-opening isomerization. |

Potential as a Ligand or Substrate in Homogeneous Catalysis

The role of this compound in homogeneous catalysis is not well-established. In theory, it could participate in organometallic interactions in two primary ways: as a ligand coordinating to a metal center, or as a substrate undergoing catalytic transformation.

As a potential ligand, the oxygen atom of the carbonyl group possesses lone pairs of electrons that could coordinate to a Lewis acidic metal center. However, the four methyl groups flanking the carbonyl group create significant steric hindrance, which would likely make it a weak or poorly coordinating ligand for most transition metal complexes.

As a substrate in homogeneous catalysis, the reactivity of the carbonyl group could be exploited. For example, it could theoretically undergo catalytic hydrogenation, hydrosilylation, or other addition reactions catalyzed by soluble metal complexes. Furthermore, the strained oxetane ring could be a target for catalytic ring-opening reactions, analogous to those seen in heterogeneous systems but proceeding through a different mechanism involving soluble organometallic intermediates. Despite these theoretical possibilities, there is a lack of specific, documented examples in the scientific literature of this compound being employed as either a ligand or a substrate in homogeneous catalysis. This remains a potential area for future research.

Q & A

Q. How can researchers avoid over-constraining hypotheses when designing studies on this compound?

Q. What criteria distinguish high-impact research gaps in this compound applications?

- Literature Review Strategy :

Systematically map existing studies using tools like SciFinder (CAS RN: [Insert CAS#]) to identify under-explored functionalizations.

Prioritize gaps with potential for cross-disciplinary impact (e.g., medicinal chemistry or materials science) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.